Bvv8cmy2FM
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Overview
Description
ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)-: (Bvv8cmy2FM) is a synthetic compound with the molecular formula C23H20F3NO . This compound is characterized by its unique structure, which includes a trifluoromethyl group and a diphenylpropenyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)- involves multiple steps, including the formation of the trifluoromethyl group and the coupling of the diphenylpropenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and diphenylpropenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and diphenylpropenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (E)- can be compared with other similar compounds, such as:
ETHANAMINE, 2-(4-(3,3,3-TRIFLUORO-1,2-DIPHENYL-1-PROPENYL)PHENOXY)-, (Z)-: The (Z)-isomer of the compound, which may have different chemical and biological properties.
Other trifluoromethylated amines: Compounds with similar trifluoromethyl groups but different structural frameworks.
Properties
CAS No. |
77599-89-4 |
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Molecular Formula |
C23H20F3NO |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethanamine |
InChI |
InChI=1S/C23H20F3NO/c24-23(25,26)22(19-9-5-2-6-10-19)21(17-7-3-1-4-8-17)18-11-13-20(14-12-18)28-16-15-27/h1-14H,15-16,27H2/b22-21+ |
InChI Key |
VJGVEHOZSWTFCV-QURGRASLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCN |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCN |
Origin of Product |
United States |
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